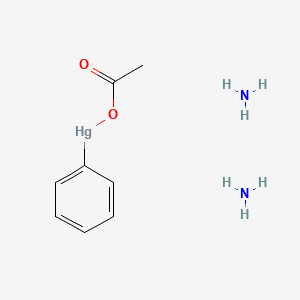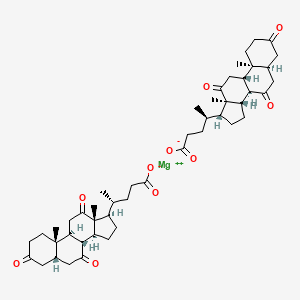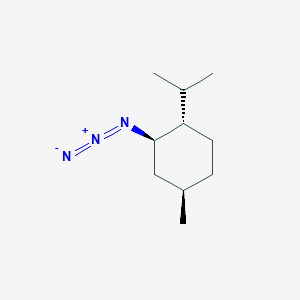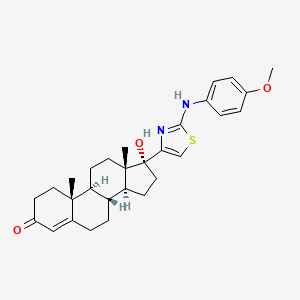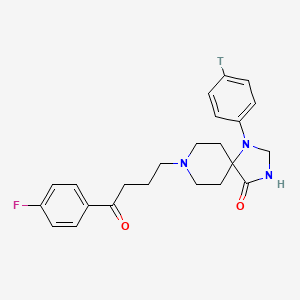
3H-Spiperone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Spiperone is a radiolabeled form of spiperone, a compound belonging to the butyrophenone class of chemicals. It is primarily used as a ligand in neuropharmacological research to study dopamine and serotonin receptors. Spiperone itself is a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, making it valuable in the study of psychiatric disorders such as schizophrenia .
Métodos De Preparación
The synthesis of 3H-Spiperone involves the tritiation of spiperone, which is a multi-step process. The initial step involves the synthesis of spiperone, which can be achieved through the reaction of 1,3,8-triazaspiro[4.5]decane with 4-(4-fluorophenyl)-4-oxobutyl chloride in the presence of a base. . Industrial production methods for this compound are similar but scaled up to meet the demand for research purposes.
Análisis De Reacciones Químicas
3H-Spiperone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the molecule can be substituted with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified spiperone derivatives .
Aplicaciones Científicas De Investigación
3H-Spiperone is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuropharmacology: Used to study the binding properties of dopamine and serotonin receptors in the brain.
Psychiatric Research: Helps in understanding the mechanisms of action of antipsychotic drugs and their effects on neurotransmitter systems.
Cancer Research: Investigated for its potential in inducing apoptosis in colorectal cancer cells.
Drug Development: Used in the screening of new compounds for their affinity to dopamine and serotonin receptors.
Mecanismo De Acción
3H-Spiperone exerts its effects by binding to dopamine D2 and serotonin 5-HT2 receptors. It acts as an antagonist, blocking the action of dopamine and serotonin at these receptors. This binding inhibits the downstream signaling pathways associated with these neurotransmitters, leading to its antipsychotic effects. Additionally, it has been shown to activate calcium-dependent chloride channels, which may contribute to its therapeutic effects in conditions like cystic fibrosis .
Comparación Con Compuestos Similares
3H-Spiperone is unique in its high affinity for both dopamine D2 and serotonin 5-HT2 receptors. Similar compounds include:
Haloperidol: Another butyrophenone with high affinity for dopamine receptors but less affinity for serotonin receptors.
Risperidone: Atypical antipsychotic with affinity for both dopamine and serotonin receptors but with a different chemical structure.
Propiedades
Número CAS |
80154-50-3 |
|---|---|
Fórmula molecular |
C23H26FN3O2 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1-(4-tritiophenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)/i1T |
Clave InChI |
DKGZKTPJOSAWFA-CNRUNOGKSA-N |
SMILES isomérico |
[3H]C1=CC=C(C=C1)N2CNC(=O)C23CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


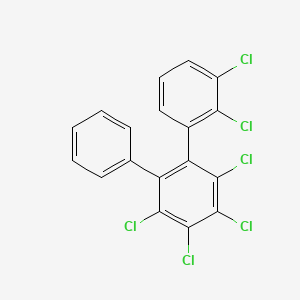
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
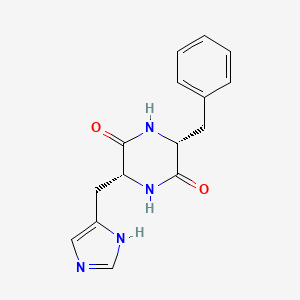

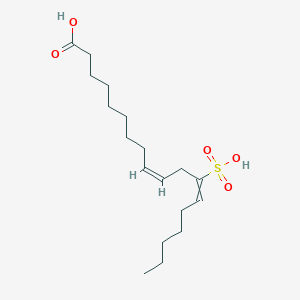
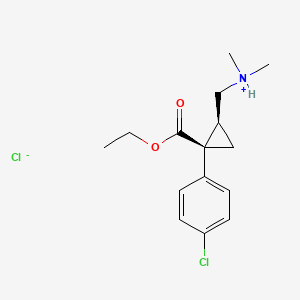
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)

